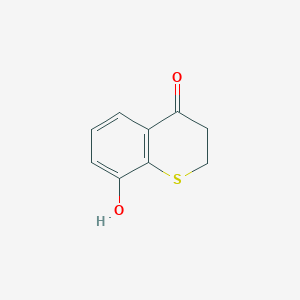

8-Hydroxy-thiochroman-4-one

描述

Structure

3D Structure

属性

CAS 编号 |

30235-84-8 |

|---|---|

分子式 |

C9H8O2S |

分子量 |

180.23 g/mol |

IUPAC 名称 |

8-hydroxy-2,3-dihydrothiochromen-4-one |

InChI |

InChI=1S/C9H8O2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,11H,4-5H2 |

InChI 键 |

LQRRVERDTOIYCN-UHFFFAOYSA-N |

规范 SMILES |

C1CSC2=C(C1=O)C=CC=C2O |

产品来源 |

United States |

Advanced Synthetic Methodologies for Thiochroman 4 One and Its Functionalized Analogues

Cyclization Reactions and Ring Formation Strategies.

The formation of the core bicyclic structure of thiochroman-4-one (B147511) is the cornerstone of its synthesis, achievable through several strategic cyclization reactions.

Intramolecular Friedel-Crafts Acylation Approaches.

Intramolecular Friedel-Crafts acylation is a foundational and widely employed method for the synthesis of thiochroman-4-ones. mdpi.comkoreascience.krkoreascience.kr The typical pathway involves two main steps. First, a substituted thiophenol undergoes a Michael addition to an α,β-unsaturated carboxylic acid or a related derivative like a β-halopropionic acid, yielding a 3-(phenylthio)propanoic acid intermediate. mdpi.comnih.gov In the second step, this intermediate is cyclized under acidic conditions. mdpi.comnih.gov

The cyclization is an electrophilic aromatic substitution where the carboxylic acid, often activated as an acylium ion, attacks the ortho position of the phenyl ring to close the six-membered heterocyclic ring. acs.org A variety of strong acids are effective for this transformation, including polyphosphoric acid (PPA), fuming sulfuric acid, and methanesulfonic acid. mdpi.comresearchgate.net Alternatively, the propanoic acid can be converted to a more reactive acid chloride, with the subsequent cyclization promoted by a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃) or tin tetrachloride (SnCl₄). nih.govnih.gov

More advanced protocols have streamlined this process. A one-pot tandem alkylation-cyclic acylation has been developed using superelectrophilic activation. acs.org In this method, a thiophenol is reacted directly with an α,β-unsaturated acid (e.g., crotonic acid) in a superacid like trifluoromethanesulfonic acid (triflic acid), often with microwave assistance. acs.org The superacid facilitates both the initial C-S bond formation (alkylation) and the subsequent intramolecular acylation in a single reaction vessel, providing direct access to the thiochroman-4-one core. acs.org

Table 1: Examples of Intramolecular Friedel-Crafts Acylation for Thiochroman-4-one Synthesis

| Starting Materials | Cyclization Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiophenol + Crotonic acid | I₂, then H₂SO₄ or CH₃SO₃H | 2-Methylthiochroman-4-one | Moderate | mdpi.comnih.gov |

| Thiophenol + Acrylic acid derivatives | CH₃SO₃H (one-step) | Thiochroman-4-ones | Low | mdpi.comnih.gov |

| 3-(Phenylthio)propanoic acids | Fuming H₂SO₄, CH₂Cl₂ | Thiochroman-4-ones | Excellent | researchgate.net |

| Benzenethiols + Crotonic/Methacrylic acid | CF₃SO₃H, Microwave | 2-Methyl/3-Methylthiochroman-4-ones | Good | acs.org |

| 3-Methyl-4-(4'-chlorophenyl)thiobutanoic acid | Bi(NTf₂)₃ or M(OTf)₃ | 6-Chloro-2,2-dimethylthiochroman-4-one | Efficient | ijrar.org |

Palladium-Catalyzed Carbonylative Ring-Forming Reactions.

Palladium catalysis offers a modern and highly efficient route to thiochroman-4-ones through carbonylative heteroannulation. researchgate.netscispace.comacs.org This method constructs the heterocyclic ring by combining three components: an ortho-substituted thiophenol (typically an o-iodothiophenol), an allene, and carbon monoxide, in the presence of a palladium catalyst. scispace.comacs.org

The reaction proceeds in good to excellent yields with high regioselectivity. scispace.comacs.org The proposed catalytic cycle involves several key steps:

Regioselective Thiopalladation: The palladium catalyst reacts with the thiophenol to form a palladium-thiolate species, which then adds across the allene.

Oxidative Addition: The palladium inserts into the carbon-iodine bond of the aryl ring.

CO Insertion: A molecule of carbon monoxide inserts into the aryl-palladium bond to form an acyl-palladium complex.

Intramolecular Cyclization and Reductive Elimination: The acyl-palladium intermediate undergoes intramolecular cyclization followed by reductive elimination to release the thiochroman-4-one product and regenerate the active palladium catalyst. scispace.comacs.org

This methodology is valued for its ability to assemble the core structure from readily available starting materials in a single, highly controlled step. scispace.comacs.org

Table 2: Palladium-Catalyzed Synthesis of Thiochroman-4-one Derivatives

| Substrates | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Iodothiophenol, Allenes, CO | Pd(OAc)₂ / dppf | Thiochroman-4-ones | Good to Excellent | scispace.comacs.org |

| 2-Iodothiophenol, Phenylallene, CO | Pd(OAc)₂ / dppf, K₂CO₃ | 2-Benzyl-thiochroman-4-one | 81% | researchgate.net |

| o-Iodothiophenols, Allenes, CO | Palladium Complex | Thiochroman-4-one Derivatives | High Regioselectivity | scispace.comacs.org |

Acid-Catalyzed Cyclodehydration Methods.

Acid-catalyzed cyclodehydration represents the critical ring-closing step in many syntheses of thiochroman-4-one, particularly in the context of the Friedel-Crafts pathway. mdpi.comnih.gov After the formation of the 3-(phenylthio)propanoic acid precursor, a strong dehydrating acid is employed to facilitate the intramolecular cyclization. mdpi.comnih.gov

Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjugate-Addition Sequences.

A sophisticated and powerful one-pot strategy for synthesizing thiochroman-4-ones involves a rhodium-catalyzed tandem reaction sequence. acs.orgorganic-chemistry.org This method combines an alkyne hydroacylation with an intramolecular thio-conjugate addition. acs.org The process starts with a β-tert-butylthio-substituted aldehyde and an alkyne. acs.org

The key steps in this sequence are:

Chelate-Controlled Hydroacylation: A rhodium catalyst, in conjunction with a phosphine (B1218219) ligand, facilitates the addition of the aldehyde C-H bond across the alkyne. This step forms a β'-thio-substituted-enone intermediate. acs.org

In Situ Thio-Conjugate Addition: Upon formation, the enone intermediate is treated with an acid, such as trifluoroacetic acid (TFA). The acid triggers the cleavage of the tert-butyl protecting group on the sulfur atom, and the resulting free thiol undergoes a rapid intramolecular conjugate (Michael) addition to the enone's double bond. This cyclization step forms the thiochroman-4-one ring. acs.org

This approach is notable for its efficiency, allowing for the assembly of diverse thiochroman-4-ones from simple precursors in a single operation with a broad substrate scope. acs.org

Table 3: Rhodium-Catalyzed Synthesis of Thiochroman-4-ones

| Aldehyde Substrate | Alkyne Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| β-(t-Bu-S)-substituted aldehyde | Phenylacetylene | 2-Phenylthiochroman-4-one (Thioflavanone) | 90% | acs.org |

| β-(t-Bu-S)-substituted aldehyde | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)thiochroman-4-one | 91% | acs.org |

| β-(t-Bu-S)-substituted aldehyde | 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)thiochroman-4-one | 83% | acs.org |

| β-(t-Bu-S)-substituted aldehyde | 1-Hexyne | 2-Butylthiochroman-4-one | 82% | acs.org |

Functionalization and Derivatization Strategies.

The synthesis of specifically substituted analogues, such as 8-Hydroxy-thiochroman-4-one, relies on strategies to introduce functional groups onto the core structure.

Introduction of Hydroxyl Groups and Other Oxygenated Substituents.

The most direct and common strategy for preparing thiochroman-4-ones with substituents on the aromatic ring, such as this compound, is to begin with a pre-functionalized thiophenol. The desired substituent, in this case, a hydroxyl group, is already present on the starting material before the cyclization reaction is performed.

For the synthesis of this compound, the logical precursor would be 2-mercapto-3-hydroxyphenol. This substituted thiophenol would then be subjected to one of the cyclization strategies described previously, such as the Friedel-Crafts acylation with an appropriate three-carbon synthon (e.g., acrylic acid or β-propiolactone). mdpi.comnih.gov Depending on the reaction conditions, particularly the strength of the acid used for cyclization, it may be necessary to protect the phenolic hydroxyl group (e.g., as a methyl or benzyl (B1604629) ether) to prevent undesired side reactions. The protecting group would then be removed in a final step to yield the target this compound. The synthesis of related hydroxylated thiochromanones and thioflavones has been reported, demonstrating the viability of this precursor-based approach. acs.org For example, 2-(3-Hydroxyphenyl)-4H-thiochromen-4-one has been successfully synthesized, showcasing the compatibility of a free hydroxyl group with certain cross-coupling conditions. acs.org

Spiropyrrolidine Hybrid Synthesis

A significant advancement in the functionalization of thiochroman-4-one is the synthesis of spiropyrrolidine-engrafted hybrids. These complex molecular architectures are typically constructed via a highly regio- and stereoselective three-component 1,3-dipolar cycloaddition reaction. acs.orgnih.gov This one-pot synthesis involves the reaction of an azomethine ylide, generated in situ from the condensation of an isatin (B1672199) derivative and a secondary amino acid (such as sarcosine (B1681465) or L-thioproline), with a 3-arylidenethiochroman-4-one as the dipolarophile. acs.orgnih.gov

The reaction proceeds efficiently, yielding structurally complex dispiro compounds where the pyrrolidine (B122466) ring is spiro-fused to both the oxindole (B195798) and thiochroman-4-one moieties. acs.orgmdpi.com This methodology has been successfully applied to create a library of novel dispiro oxindole-pyrrolidine/pyrrolothiazole-thiochroman-4-one hybrids. acs.org The process is noted for its experimental simplicity and the good yields of these biologically relevant heterocyclic systems. acs.orgnih.gov

Recent studies have explored the synthesis of various spiropyrrolidines tethered with thiochroman-4-one or chroman-4-one scaffolds, confirming the stereochemistry of the products through techniques like X-ray diffraction. mdpi.com The resulting hybrid molecules have shown promise in medicinal chemistry, with some derivatives exhibiting significant antibacterial and antifungal activities. mdpi.comnih.gov For instance, certain spirooxindolopyrrolidine-thiochroman-4-one hybrids have demonstrated superior antibacterial activity against Escherichia coli and Bacillus subtilis compared to amoxicillin (B794). nih.gov

Table 1: Synthesis of Spiropyrrolidine-Thiochroman-4-one Hybrids via 1,3-Dipolar Cycloaddition

| Entry | Isatin Derivative | Amino Acid | 3-Arylidenethiochroman-4-one | Solvent | Conditions | Yield | Ref. |

| 1 | Isatin | Sarcosine | 3-(4-Chlorobenzylidene)thiochroman-4-one | Methanol | Reflux, 3-6 h | Good | mdpi.com |

| 2 | N-Methylisatin | Sarcosine | 3-Benzylidenethiochroman-4-one | Acetonitrile | Reflux, 2 h | 70-94% | mdpi.comresearchgate.net |

| 3 | Substituted Isatins | L-Proline | Chalcone-based thiochromenes | Methanol | Reflux, 3-6 h | Good | mdpi.com |

| 4 | Isatins | L-Thioproline | 3-Arylidenethiochroman-4-ones | Not Specified | Not Specified | Good | acs.org |

Sulfur Atom Oxidation and Unsaturation Introduction

Modification of the thiochroman-4-one core through oxidation of the sulfur atom and the introduction of unsaturation are key strategies to diversify its chemical properties. The sulfur atom can be oxidized to form the corresponding sulfoxides and sulfones. acs.org For example, treatment of 2-alkylthiochroman-4-ones with an excess of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) leads to the formation of the corresponding 2-alkylthiochroman-4-one 1,1-dioxides (sulfones). mdpi.com This transformation is significant as the resulting sulfone derivatives have shown potent biological activities. researchgate.netresearchgate.net

In addition to oxidation, the introduction of an α,β-unsaturation to the carbonyl group is another important functionalization. mdpi.comnih.gov This can be achieved through a dehydrogenation process. One reported method involves the addition of N-chlorosuccinimide (NCS) and pyridine (B92270) to the reaction mixture after the formation of the thiochroman-4-one ring, which can lead to the corresponding thiochromen-4-one. acs.org The introduction of this double bond creates a conjugated system, which can influence the molecule's electronic properties and reactivity.

These modifications—sulfur oxidation and dehydrogenation—are often performed sequentially to generate thiochromen-4-one 1,1-dioxides, which are a class of compounds that have attracted interest for their potential as medicinal agents. acs.orgresearchgate.net

Table 2: Functionalization of the Thiochroman-4-one Core

| Transformation | Starting Material | Reagents | Product | Ref. |

| Sulfur Oxidation | 2-n-Butylthiochroman-4-one | m-CPBA, DCM | 2-n-Butylthiochroman-4-one 1,1-dioxide | mdpi.com |

| Unsaturation | Thiochroman-4-one | NCS, Pyridine | Thiochromen-4-one | acs.org |

| Oxidation | Thiochromenol | Hydrogen Peroxide, Acetic Acid | Thiochromenol 1,1-dioxide | thieme-connect.com |

Formation of Fused Heterocyclic Systems (e.g., Quinolines, Pyridines)

The thiochroman-4-one scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems, such as quinolines and pyridines. bohrium.com These fused systems are of significant interest due to their presence in numerous biologically active compounds. nih.gov

One approach to constructing fused pyridines involves the reaction of 3-(perfluoroacyl)-4H-thiochromen-4-ones with various amines. thieme-connect.com This reaction can proceed via an initial attack of the enamine's β-carbon on the C-2 position of the thiochromenone, leading to ring-opening, followed by an intramolecular attack of the amino group on the perfluoroacyl group to form the fused pyridine ring. thieme-connect.com

The synthesis of thiochromeno[4,3-b]pyridines has been achieved through a one-pot, three-component reaction. acs.org A notable method involves the ammonium (B1175870) acetate-mediated cyclocondensation of thiochroman-4-one with 3-oxo-2-arylhydrazonopropanals. acs.orgnih.gov This reaction has been shown to be effectively promoted under high-pressure conditions using a Q-tube reactor, which offers advantages over conventional heating. acs.orgnih.gov The proposed mechanism involves two sequential dehydration steps to form the final fused pyridine product. nih.gov

Similarly, quinoline-fused systems can be synthesized. nih.govnih.gov For instance, a facile method for creating quinoline-fused dihydro/spiro-quinazolinones involves an acid-mediated reaction of 2-aminoacetophenone (B1585202) with a 1,3-dicarbonyl compound, followed by reaction with an anthranilamide. nih.gov While this example doesn't start with thiochroman-4-one, it illustrates a general strategy for fusing quinoline (B57606) rings that can be adapted to thiochroman-based systems.

Table 3: Synthesis of Fused Heterocyclic Systems from Thiochroman-4-one Derivatives

| Fused System | Starting Materials | Reagents/Conditions | Key Features | Ref. |

| Fused Pyridines | 3-(Perfluoroacyl)thiochromen-ones, Amines | DMF, 110 °C | Regioselective synthesis of polyfluoroalkylated fused pyridines. | thieme-connect.com |

| Thiochromeno[4,3-b]pyridines | Thiochroman-4-one, 3-Oxo-2-arylhydrazonopropanals | NH4OAc, Acetic Acid, Q-tube reactor (170 °C) | High-pressure assisted, efficient one-pot synthesis. | acs.orgnih.gov |

| Thiochromeno[4,3-b]pyridines | Thiochromanone, Dimethylformamide-dimethylacetal, Ethyl acetoacetate | Ammonium acetate | Multicomponent reaction. | acs.org |

Green Chemistry Approaches in Thiochroman-4-one Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods in organic chemistry. For the synthesis of thiochroman-4-one and its derivatives, several green chemistry approaches have been explored to minimize waste, reduce reaction times, and avoid harsh reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. Compared to conventional heating methods that can take several hours (2–12 h), microwave irradiation can significantly shorten reaction times for the synthesis of thiochroman-4-one derivatives to just a few minutes (3–4 min). This rapid and efficient heating can lead to higher yields and cleaner reactions. For example, the microwave-assisted cyclization of β-arylthiopropanoic acids has been reported to produce thiochroman-4-ones in quantitative yields. researchgate.net

Ultrasound-assisted synthesis is another green technique that has been applied to the synthesis of related heterocyclic compounds. academie-sciences.fr Ultrasonic irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. academie-sciences.fr This method offers simplicity of operation and is energy-saving. academie-sciences.fr

Furthermore, high-pressure Q-tube reactors have been employed as a secure, efficient, and environmentally benign tool for synthesizing fused heterocyclic systems derived from thiochroman-4-one. acs.orgnih.govacs.org This technology allows for reactions to be carried out at elevated temperatures and pressures in a sealed system, which can accelerate reaction rates and improve yields, as seen in the synthesis of thiochromeno[4,3-b]pyridines. acs.orgnih.gov These Q-tube-assisted protocols often feature a simple work-up and purification process and exhibit a high atom economy, aligning with the principles of green chemistry. nih.govacs.org

Table 4: Comparison of Conventional and Green Synthetic Methods

| Method | Key Features | Example Application | Advantages | Ref. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Cyclization of β-arylthiopropanoic acids to thiochroman-4-ones. | Shorter reaction times (3-4 min vs. 2-12 h), quantitative yields. | researchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields via acoustic cavitation. | Synthesis of various heterocyclic derivatives. | Energy-saving, simple operation, greater selectivity. | academie-sciences.fr |

| High-Pressure Q-tube Reactor | Secure, high-pressure, and high-temperature conditions. | Synthesis of thiochromeno[4,3-b]pyridines. | Superior to conventional heating, high atom economy, simple work-up. | acs.orgnih.govacs.org |

Structure Activity Relationship Sar and Molecular Design Principles for Thiochroman 4 One Derivatives

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of thiochroman-4-one (B147511) derivatives is profoundly influenced by the position and electronic nature of substituents on the thiochroman (B1618051) ring system. rsc.orgresearchgate.net Both electron-donating and electron-withdrawing groups can modulate the potency and selectivity of these compounds, and their effects are often position-dependent.

For instance, in the context of antifungal activity, the introduction of electron-withdrawing groups at the 6-position of the thiochroman-4-one ring has been shown to enhance efficacy. rsc.org Specifically, a chlorine atom at this position generally leads to better antibacterial and antifungal results. rsc.orgresearchgate.net Similarly, a fluorine substituent at the 6-position, combined with a meta-substituted methoxy (B1213986) group on a phenyl ring at another position, resulted in a compound with superior anti-cancer activity against human lung cancer cell lines. rsc.org In another study, the presence of an electron-withdrawing group at the 8-position was associated with a general increase in anticancer activity. rsc.org

In the realm of antileishmanial agents, substitution with a fluorine atom at the C-6 position led to an increase in leishmanicidal activity compared to the unsubstituted compound. nih.gov The electronic properties of substituents also play a critical role. For example, DFT studies on spiropyrrolidines containing a thiochroman-4-one moiety revealed that their increased reactivity and biological activity correlated with lower HOMO-LUMO energy gaps, highlighting the importance of electronic properties in antimicrobial efficacy. rsc.org

The position of substituents on appended groups is also significant. For example, in a series of thioflavanones, a hydroxyl group at the 3'-position of the phenyl ring resulted in significantly higher antioxidant activity. acs.org The electronic effects of substituents on arylboronic acids used in the synthesis of 2-aryl-4H-thiochromen-4-one derivatives were found to have less impact on the reactivity, with the reaction tolerating both nitro and halogen groups. acs.org

These findings underscore the intricate interplay between substituent position and electronic properties in determining the biological profile of thiochroman-4-one derivatives.

Role of Specific Functional Groups in Modulating Efficacy and Selectivity

The introduction of specific functional groups onto the thiochroman-4-one scaffold is a key strategy for modulating the efficacy and selectivity of these compounds. The nature of these groups, including hydroxyl, halogen, alkyl, sulfone, and vinyl sulfone moieties, can have a dramatic impact on biological activity. nih.govresearchgate.netrsc.org

Hydroxyl Group: The presence of a hydroxyl group can be crucial for activity. For example, the 3-hydroxyl group was found to be essential for the antibacterial activity of certain thiochromen-4-one derivatives against M. catarrhalis. rsc.org In another instance, a 3'-hydroxythioflavanone demonstrated potent antioxidant activity and increased inhibitory effects against nitric oxide production. acs.org

Halogen Groups: Halogen substituents, particularly fluorine and chlorine, often enhance biological activity. A fluorine atom at the C-6 position of the thiochroman-4-one ring increased leishmanicidal activity. nih.gov Similarly, a chlorine substituent at the 6th position generally improved antibacterial and antifungal outcomes. rsc.orgresearchgate.net In a series of spiropyrrolidines, a bromine substituent at the para position of the chromanone's aromatic ring increased antibacterial activity against several bacterial strains. mdpi.com

Alkyl Groups: The introduction of alkyl groups can also influence activity. Longer alkyl chains have been shown to enhance the antibacterial efficacy of 3-hydroxythiochromen-4-one derivatives. rsc.org Simple alkyl groups, such as methyl, on the aromatic ring of thiochromones did not hinder their reaction with Grignard reagents to form 1,4-adducts in good yields. nih.gov

Sulfone and Vinyl Sulfone Groups: The oxidation of the sulfur atom to a sulfone or the introduction of a vinyl sulfone moiety are particularly impactful modifications. Thiochroman-4-one derivatives bearing a vinyl sulfone group have demonstrated significant antileishmanial activity, with some compounds showing high selectivity and low cytotoxicity. nih.govresearchgate.netnih.gov The removal of either the double bond or the sulfone moiety resulted in decreased activity, highlighting the importance of the vinyl sulfone group for this biological effect. nih.govresearchgate.net The mechanism of action for vinyl sulfones is often attributed to their ability to inhibit cysteine proteases. nih.gov Furthermore, 4H-thiochromen-4-one 1,1-dioxide derivatives have shown potent activity against various tropical disease parasites. nih.gov The sulfone group's ability to interact with biological targets is a key factor in the antioxidant and anti-inflammatory properties of these compounds. ontosight.ai

The following table summarizes the activity of some thiochroman-4-one derivatives with different functional groups:

| Compound ID | Key Functional Groups | Biological Activity | Target Organism/Cell Line | Efficacy (EC₅₀/IC₅₀/MIC) | Reference |

| 4j | 6-Fluoro, Vinyl sulfone | Antileishmanial | Leishmania panamensis | EC₅₀ = 3.23 µM | nih.gov |

| 32 | Vinyl sulfone | Antileishmanial | Leishmania panamensis | EC₅₀ = 3.24 µM | rsc.org |

| 16 | 3-Hydroxyl | Antibacterial | M. catarrhalis | MIC = 0.5 µM | rsc.org |

| 22 | Antifungal | C. albicans | MIC = 0.5 µg/mL | rsc.org | |

| 44 | 6-Fluoro, 3-Methoxyphenyl | Anticancer | A-549 (Lung cancer) | GI₅₀ < 10 µM | rsc.org |

| 11 | 6-Chloro, Carboxamide, 1,3,4-Thiadiazole (B1197879) thioether | Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ = 24 µg/mL | rsc.org |

| 30 | 3-(Trifluoromethyl)phenyl, Sulfone | Antileishmanial | Leishmania donovani | EC₅₀ = 3.96 µM | rsc.org |

Conformational Effects and Stereochemical Considerations in Activity

The three-dimensional arrangement of atoms in thiochroman-4-one derivatives, including their conformation and stereochemistry, plays a pivotal role in their biological activity. The thiochroman ring typically adopts a chair or twisted conformation, and the spatial orientation of substituents can significantly influence interactions with biological targets.

X-ray crystallography studies of spiropyrrolidine-thiochroman-4-one hybrids have confirmed chair conformations in the thiochroman ring. The stereochemistry of these complex spirocyclic systems is crucial for their biological activity, and their synthesis often results in the formation of multiple stereogenic centers. ubfc.fr

In the biotransformation of thiochroman-4-ol (B1596091) derivatives using marine-derived fungi, different stereoisomers were produced, highlighting the stereoselectivity of enzymatic reactions. mdpi.com For example, the biotransformation of (±)-thiochroman-4-ol yielded both syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide, demonstrating the formation of specific stereoisomers. mdpi.com The absolute configuration of these stereoisomers was determined using advanced spectroscopic techniques, confirming the importance of stereochemistry in these systems. mdpi.com

The synthesis of spiro-pyrrolidines tethered with a thiochroman-4-one moiety has been shown to be stereoselective, with the stereochemistry corroborated by X-ray diffraction studies. ubfc.fr Quantum chemical calculations using DFT have been employed to rationalize the stereochemical outcome of these reactions. ubfc.fr These studies underscore the importance of controlling stereochemistry during synthesis to obtain the desired biologically active isomer.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the optimization of lead compounds, and these principles have been successfully applied to the thiochroman-4-one framework. nih.govresearchgate.netnih.gov

Bioisosteric Replacement: Thiochroman-4-ones themselves can be considered bioisosteres of chromones (benzopyrans), where the oxygen atom is replaced by a sulfur atom. nih.govresearchgate.netnih.gov This substitution can lead to compounds with different physicochemical properties and biological activities. nih.gov For example, while chromones are naturally occurring and have been extensively studied, the less common thiochromones offer a rational modification for optimizing the bioactivity of chromone-based compounds. nih.govresearchgate.net

A notable example of bioisosteric replacement within the thiochroman-4-one series is the development of 4H-thiochromen-4-one 1,1-dioxide derivatives as allosteric modulators of trypanothione (B104310) reductase, a key enzyme in tropical disease parasites. nih.gov These compounds were designed as bioisosteric replacements for naphthoquinones, where a carbonyl group is replaced by a sulfone group. This modification resulted in compounds with high bioactivity and selectivity against Leishmania panamensis. nih.gov

Scaffold Hopping: This strategy involves replacing the central core of a molecule while retaining its key pharmacophoric features. While specific examples of scaffold hopping directly from 8-Hydroxy-thiochroman-4-one are not detailed in the provided context, the general principle is relevant to the broader class of thiochroman-4-one derivatives. For instance, the development of thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether functionalities can be seen as a form of scaffold elaboration that borders on scaffold hopping, aiming to explore new chemical space and improve antibacterial and antifungal properties. rsc.org Similarly, the synthesis of novel 6-alkyl-indolo[3,2-c]-2H-thiochroman structures represents a significant alteration of the original thiochromanone scaffold to discover new antifungal agents. jst.go.jp The design of thiochroman-4-one derivatives as bioisosteres of benzoheterocyclic N-Myristoyltransferase (NMT) inhibitors also exemplifies a scaffold-based design approach. jst.go.jp

These strategies allow medicinal chemists to navigate away from undesirable properties of a lead compound, such as toxicity or poor metabolic stability, while retaining or improving its desired biological activity.

Mechanistic Investigations of Biological Activities of Thiochroman 4 One Analogues Non Clinical Focus

Antimicrobial Activity

The thiochroman-4-one (B147511) core structure has been the basis for the development of various potent antimicrobial agents. rsc.org The inclusion of the sulfur atom in the heterocyclic ring, compared to its oxygen analogue chroman-4-one, appears to be crucial for the enhanced biological activity observed in many studies. nih.govresearchgate.net

Thiochroman-4-one derivatives have shown promising antibacterial activity through diverse mechanisms. A notable class of derivatives, 2-alkyl-3-hydroxythiochromen-4-ones, demonstrates highly potent and exceptionally selective bactericidal activity against the Gram-negative pathogen Moraxella catarrhalis. rsc.org Mechanistic studies indicate that these compounds likely inhibit a critical target within the primary energy metabolism of the bacterium, leading to a rapid depletion of the cellular ATP pool. rsc.org Structure-activity relationship (SAR) studies have revealed that a hydroxyl group at the 3rd position of the thiochromen-4-one ring is essential for this activity. rsc.org

In other research, the synthesis of spiropyrrolidines incorporating a thiochroman-4-one moiety has yielded compounds with significant antibacterial properties. rsc.orgnih.gov These hybrids have shown superior performance compared to standard drugs like amoxicillin (B794) against several bacterial strains. rsc.org For instance, certain spiropyrrolidine-thiochroman-4-one hybrids have demonstrated notable inhibitory activity against both Gram-positive and Gram-negative bacteria. rsc.orgresearchgate.net

Furthermore, derivatives featuring carboxamide and 1,3,4-thiadiazole (B1197879) thioether functionalities have been synthesized and tested, revealing potent activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). rsc.org

Table 1: Antibacterial Activity of Thiochroman-4-one Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|

| Spiro pyrrolidine (B122466) thiochromanone (Compound 8) | Bacillus subtilis | 32 µg/mL | rsc.org |

| Spiro pyrrolidine thiochromanone (Compound 8) | Staphylococcus epidermidis | 32 µg/mL | rsc.org |

| Spiro pyrrolidine thiochromanone (Compound 8) | Staphylococcus aureus | 32 µg/mL | rsc.org |

| Spiro pyrrolidine thiochromanone (Compound 8) | Enterococcus faecalis | 32 µg/mL | rsc.org |

| Carboxamide/1,3,4-thiadiazole (Compound 11) | Xanthomonas oryzae pv. oryzae | 24 µg/mL | rsc.org |

| Carboxamide/1,3,4-thiadiazole (Compound 11) | Xanthomonas axonopodis pv. citri | 30 µg/mL | rsc.org |

| 2-alkyl-3-hydroxythiochromen-4-ones | Moraxella catarrhalis | Nanomolar range | rsc.org |

A primary mechanism for the antifungal action of thiochroman-4-one analogues is the inhibition of N-Myristoyltransferase (NMT). rsc.orgnih.govjst.go.jp NMT is a crucial enzyme in fungi that catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of essential proteins, a process vital for their function and localization. jst.go.jpresearchgate.net Inhibition of this enzyme disrupts fungal cell viability and growth, making it a validated target for antifungal drug development. nih.govjst.go.jp

Various substituted thiochroman-4-one derivatives have been synthesized and shown to exhibit significant in vitro antifungal activity against a range of fungal pathogens, including Candida albicans, Cryptococcus neoformans, Epidermophyton floccosum, Mucor racemosus, and Aspergillus niger. nih.govjst.go.jp Some of these compounds displayed minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL, with activity comparable to the established antifungal drug fluconazole. nih.govjst.go.jp Molecular docking studies have corroborated these findings, showing a high binding affinity of these derivatives for the NMT of Candida albicans. nih.govscispace.com

SAR studies have indicated that structural modifications, such as the presence of electron-withdrawing groups at the 6th position of the thiochroman-4-one ring, can enhance antifungal efficacy. rsc.org Additionally, derivatives incorporating an indole (B1671886) skeleton have been identified as promising leads for novel NMT inhibitors. researchgate.net

Table 2: Antifungal Activity of Thiochroman-4-one Derivatives against NMT

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Substituted Thiochroman-4-one (General) | Candida albicans | 0.5–16 µg/mL | nih.govjst.go.jp |

| Substituted Thiochroman-4-one (General) | Cryptococcus neoformans | 0.5–16 µg/mL | nih.govjst.go.jp |

| Thiochroman-4-one derivative (Compound 22) | Candida albicans | 0.5 µg/mL | rsc.org |

| 2-(Indole-3-yl)-thiochroman-4-one (Compound 20) | Candida albicans | 4 µg/mL | rsc.org |

| Thiochromanone-indole hybrid (Compound 4h) | Candida albicans | 4 µg/mL | researchgate.net |

| Thiochromanone-indole hybrid (Compound 4b) | Cryptococcus neoformans | 4 µg/mL | researchgate.net |

Thiochroman-4-one analogues have demonstrated significant potential as agents against parasitic diseases, particularly leishmaniasis. rsc.orgnih.gov Leishmaniasis is caused by protozoan parasites of the genus Leishmania. nih.gov

One successful strategy involves the derivatization of the thiochroman-4-one scaffold with acyl hydrazones. These derivatives show markedly enhanced antileishmanial activity against the intracellular amastigote form of Leishmania panamensis. nih.gov The mechanism is believed to involve the inhibition of cysteine proteases, such as cathepsin L, which are crucial for parasite survival. nih.gov

Another class of highly active derivatives features a vinyl sulfone moiety. rsc.orgmdpi.com These compounds exhibit potent activity against L. panamensis amastigotes, with some showing a high selectivity index, surpassing that of the reference drug amphotericin B. rsc.orgmdpi.com The presence of a fluorine atom at the C-6 position of the thiochroman-4-one ring has been shown to increase leishmanicidal activity. mdpi.com

Furthermore, 4H-thiochromen-4-one 1,1-dioxide derivatives have been investigated as allosteric modulators of trypanothione (B104310) reductase, a vital enzyme in the parasite's defense against oxidative stress. nih.gov These compounds have shown high activity against trypanosomatids. nih.gov

Table 3: Antileishmanial Activity of Thiochroman-4-one Derivatives

| Compound/Derivative Class | Target Organism | Activity (EC₅₀) | Reference |

|---|---|---|---|

| Thiosemicarbazone derivative (Compound 20) | Leishmania panamensis | 5.1 µM | nih.gov |

| Semicarbazone derivative (Compound 19) | Leishmania panamensis | 5.4 µM | nih.gov |

| Vinyl sulfone derivative (Compound 32) | Leishmania panamensis | 3.24 µM | rsc.org |

| 6-Fluoro-vinyl sulfone derivative (Compound 4j) | Leishmania panamensis | 3.23 µM | mdpi.com |

Anticancer Activity: Cellular and Molecular Basis

The thiochroman-4-one scaffold is a recurring motif in the design of novel anticancer agents. nih.gov These compounds exert their effects through various cellular and molecular mechanisms, including the induction of programmed cell death (apoptosis) and interference with the cell division cycle. researchgate.netnih.gov

A key mechanism underlying the anticancer properties of thiochroman-4-one derivatives is their ability to induce apoptosis in cancer cells. researchgate.netsci-hub.se Studies have shown that these compounds can trigger apoptosis through pathways involving the activation of executioner caspases, such as caspase-3 and caspase-7. researchgate.net Some derivatives have also been linked to the generation of reactive oxygen species (ROS), which can contribute to apoptotic cell death. ouhsc.edu

In addition to inducing apoptosis, these compounds can modulate the cell cycle. researchgate.net For example, certain pyrazoline derivatives of thiochroman-4-one have been shown to cause cell cycle arrest at the S and G2/M phases in lung (A549) and breast (MCF-7) cancer cell lines, respectively. researchgate.net This arrest prevents cancer cells from proliferating and can precede the induction of apoptosis, which is often observed as an increase in the pre-G1 cell population in flow cytometry analysis. researchgate.net

The tumor suppressor protein p53, known as the "guardian of the genome," plays a central role in preventing cancer formation by controlling cell cycle arrest and apoptosis in response to cellular stress. nih.govnih.gov The inactivation of the p53 pathway is a common event in the majority of human cancers. nih.gov

Emerging evidence indicates that the anticancer effects of some thiochroman-4-one analogues are mediated through their interaction with the p53 pathway. researchgate.netsci-hub.se Research on novel pyrazoline derivatives of thiochroman-4-one suggests that their cytotoxic activity is linked to the induction of DNA damage, which in turn activates an ATM/p53-dependent signaling cascade, leading to apoptosis. sci-hub.se Furthermore, studies have demonstrated that treatment with certain thiochroman-4-one derivatives can lead to the up-regulation of p53 protein expression. researchgate.net This increased level of functional p53 can then drive the transcription of pro-apoptotic genes, tipping the cellular balance towards cell death. texilajournal.com While direct binding studies are often complex, the observed biological outcomes strongly suggest that restoring or enhancing p53 function is a key component of the anticancer mechanism of these compounds.

Other Pharmacological Research Areas

The thiochroman-4-one skeleton is a recognized structural motif in compounds possessing antioxidant properties. researchgate.netacs.org The mechanism of action for antioxidants typically involves the neutralization of unstable free radicals and reactive oxygen species (ROS), which are implicated in cellular damage. This is often achieved through two primary pathways: hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govresearchgate.net

The antioxidant potential of 8-hydroxy-thiochroman-4-one can be attributed to its chemical structure, specifically the phenolic hydroxyl (-OH) group attached to the aromatic ring. Phenolic compounds are well-established antioxidants. mdpi.com The hydroxyl group can donate a hydrogen atom to a free radical, effectively neutralizing it and preventing a cascade of oxidative damage. mdpi.com The resulting antioxidant radical is stabilized by resonance, rendering it less reactive. The position of the hydroxyl group on the aromatic ring is a significant determinant of the compound's antioxidant efficacy. mdpi.com

Research has confirmed the antioxidant capabilities of various thiochroman-4-one derivatives. For instance, certain analogues have been shown to be potent inhibitors of nitric oxide production, a key activity related to antioxidant and anti-inflammatory effects. acs.org Other studies have demonstrated that thiochromone (B8434766) derivatives possess significant free-radical scavenging properties. dntb.gov.ua The core chromane (B1220400) structure itself is found in potent natural antioxidants like vitamin E, where the phenolic group is essential for scavenging lipid peroxide radicals. mdpi.com

Table 2: Research Findings on Antioxidant Activity of Thiochroman-4-one Analogues

| Compound Type | Observed Antioxidant Effect | Investigated Mechanism | Reference |

|---|---|---|---|

| Thiochroman-4-one derivative (3c) | Potent inhibitor of nitric oxide production | Not specified | acs.org |

| Thiochromone derivative (865) | Good antioxidant properties in vitro | Oxidative metabolism study | dntb.gov.ua |

| Thiochroman-4-ones (general) | Reported antioxidant properties | General review | researchgate.net |

Computational Chemistry and Spectroscopic Characterization in Thiochroman 4 One Research

Quantum Chemical Calculations (DFT, HOMO-LUMO, MEP)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in the investigation of thiochroman-4-one (B147511) derivatives. mdpi.comresearchgate.net These computational methods allow for the prediction and analysis of various molecular properties, offering a theoretical framework to rationalize experimental findings.

Frontier Molecular Orbital (HOMO-LUMO) Analysis is a key aspect of DFT studies, providing insights into the chemical reactivity and electronic transitions of molecules. mdpi.comjournalirjpac.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity. mdpi.combiointerfaceresearch.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com For example, DFT studies on spiropyrrolidines containing a thiochroman-4-one moiety revealed that their lower HOMO-LUMO energy gaps correlated with increased reactivity and biological activity. mdpi.com The distribution of HOMO and LUMO electron densities can indicate the sites for electrophilic and nucleophilic attacks, respectively. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. mdpi.comnih.gov An MEP map provides a visual representation of the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govjournalirjpac.com This information is crucial for understanding intermolecular interactions, such as how a thiochroman-4-one derivative might bind to a biological target. nih.gov The MEP is linked to properties like electronegativity and dipole moment, further aiding in the prediction of chemical behavior. nih.gov

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Finding | Reference |

|---|---|---|---|---|---|

| Spiropyrrolidines with thiochroman-4-one | -6.477 to -6.679 | Not specified | 0.818 to 0.983 | Lower energy gap correlates with higher reactivity and antimicrobial activity. | mdpi.com |

| 3-Hydroxy-4-methoxybenzaldehyde (related phenolic structure) | -5.5985 | -0.8793 | 4.7192 | Low HOMO-LUMO gap suggests potential for charge transfer within the molecule. | niscpr.res.in |

Molecular Docking and Dynamics Simulations for Target Binding Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of small molecules, such as 8-hydroxy-thiochroman-4-one derivatives, to biological macromolecules, typically proteins. nih.govtandfonline.com These methods are instrumental in drug discovery and development for understanding structure-activity relationships (SAR). rsc.org

Molecular Docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govarxiv.org This technique is widely used to screen virtual libraries of compounds and to propose binding modes for newly synthesized molecules. For instance, molecular docking has been successfully applied to understand the interaction of thiochroman-4-one derivatives with various biological targets, including N-myristoyltransferase (NMT) in Candida albicans and other parasite targets. nih.govrsc.org These studies have revealed favorable interactions and high receptor affinity, guiding the design of more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex over time. tandfonline.comrsc.org Following a docking study, MD simulations can be performed to assess the stability of the predicted binding pose and to observe the dynamic behavior of the complex. rsc.org For example, MD simulations have demonstrated the stable conformational behavior of thiochroman-4-one derivatives at the active site of their target enzymes, with key interactions being maintained throughout the simulation period. rsc.orgmdpi.com

These computational approaches have been pivotal in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the biological activity of thiochroman-4-one derivatives. rsc.orgmdpi.com They have also been used to rationalize the enhanced potency of certain derivatives, such as sulfones compared to their sulfide (B99878) counterparts, by revealing improved interactions with the active site. rsc.org

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives and Reaction Products

A suite of advanced spectroscopic techniques is essential for the unambiguous structural characterization of novel this compound derivatives and the products of their reactions. researchgate.netbohrium.comnih.gov

Advanced NMR Spectroscopy (¹H, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For thiochroman-4-one derivatives, characteristic signals can be observed, for example, the diastereotopic protons of the CH₂ group adjacent to the sulfur atom. mdpi.comresearchgate.net The chemical shifts and coupling constants of aromatic protons also provide valuable structural information. mdpi.comnih.govnih.gov

¹³C NMR provides information on the carbon framework of a molecule. researchgate.netnih.gov The chemical shifts of the carbon atoms in the thiochroman-4-one skeleton, including the carbonyl carbon, are characteristic and aid in confirming the structure. nih.gov

2D NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivities between protons and carbons, allowing for the complete and unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. mdpi.comymdb.cacdnsciencepub.com These techniques are crucial for complex derivatives where simple 1D spectra may be insufficient for a complete structural assignment. mdpi.com

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govnih.gov

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, which gives the molecular weight of the compound. nih.govhakon-art.com Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental composition of a molecule. nih.govmdpi.comacs.org This is a critical step in confirming the identity of a newly synthesized compound, as it can distinguish between compounds with the same nominal mass but different chemical formulas. algimed.com

X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov This method provides definitive proof of the molecular structure, including the stereochemistry of chiral centers. mdpi.comresearchgate.net For thiochroman-4-one derivatives, X-ray diffraction studies have been instrumental in corroborating the stereochemistry of complex structures like spiropyrrolidines. mdpi.comresearchgate.netbohrium.com It has also been used to confirm the structure of reaction products, such as thiochromeno[4,3-b]pyridine derivatives. nih.gov The detailed structural information obtained from X-ray crystallography is also invaluable for validating the results of computational studies like molecular docking. rsc.org

Circular Dichroism (CD) and ECD Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. nih.govchiralabsxl.com

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govresearchgate.net The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. nih.govchiralabsxl.com For thiochroman-4-one derivatives, particularly those that are chiral, ECD spectroscopy can be a crucial tool for assigning the absolute configuration. researchgate.net The experimental ECD spectrum can be compared with spectra predicted by quantum mechanical calculations (TD-DFT) to provide a reliable assignment of the absolute stereochemistry. nih.govresearchgate.net This is especially important when X-ray crystallography is not feasible or when dealing with complex multi-chromophoric systems. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions

A comprehensive understanding of the solid-state structure and non-covalent interactions of this compound is crucial for predicting its physicochemical properties and potential applications. Hirshfeld surface analysis is a powerful computational tool that provides detailed insights into these intermolecular interactions by mapping the electron distribution of a molecule within a crystal lattice. This analysis allows for the visualization and quantification of various close contacts that govern the crystal packing.

However, a detailed Hirshfeld surface analysis and the corresponding breakdown of intermolecular interactions for the specific compound This compound are not available in the current scientific literature. Such an analysis is contingent upon the successful synthesis of a single crystal of the compound and its subsequent characterization by X-ray crystallography, which provides the necessary input data for the calculations.

While specific data for this compound is unavailable, studies on analogous thiochroman-4-one derivatives offer a glimpse into the types of intermolecular interactions that could be expected. These related compounds often exhibit a variety of interactions, including:

Hydrogen Bonding: The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group in this compound strongly suggests the potential for significant hydrogen bonding. These can occur between the hydroxyl hydrogen and the carbonyl oxygen of neighboring molecules, forming strong and directional interactions that would play a major role in the crystal packing.

π-π Stacking: The aromatic ring of the thiochroman (B1618051) system can participate in π-π stacking interactions with adjacent molecules. The geometry and strength of these interactions would depend on the relative orientation of the aromatic rings in the crystal lattice.

Sulfur-involved Interactions: The sulfur atom in the thiopyran ring can also participate in various non-covalent interactions, further influencing the molecular packing.

To provide a concrete example of how such data is typically presented, a hypothetical data table for the percentage contributions of various intermolecular contacts to the Hirshfeld surface of a molecule is shown below. Please note that this table is for illustrative purposes only and does not represent actual data for this compound.

Hypothetical Data Table of Intermolecular Contacts for a Thiochroman-4-one Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 15.2 |

| S···H/H···S | 8.3 |

| C···C | 3.5 |

A definitive analysis of the intermolecular interactions in this compound awaits future crystallographic studies. Such research would be invaluable for establishing structure-property relationships and guiding the design of new materials based on the thiochroman-4-one scaffold.

Biotransformation and Metabolic Pathways of Thiochroman Derivatives

Fungal and Microbial Biocatalysis for Thiochroman-4-one (B147511) Derivatives

The biotransformation of thiochroman-4-one derivatives by fungi is a key area of research for producing new, biologically active compounds. scilit.comnih.gov Studies have shown that various fungal strains can effectively catalyze reactions on the thiochroman (B1618051) scaffold, leading to a variety of products. These reactions are often regio- and stereoselective, offering advantages over traditional chemical synthesis. researchgate.net

Marine-derived fungi, in particular, have demonstrated significant potential for the biotransformation of thiochroman derivatives. nih.govscilit.commdpi.com For instance, the marine-derived fungal strains Emericellopsis maritima and Purpureocillium lilacinum have been successfully used in the biotransformation of thiochroman-4-ol (B1596091) and 6-chlorothiochroman-4-ol. nih.govmdpi.com These fungi were able to oxidize the alcohol group to the corresponding ketone, thiochroman-4-one, and also perform oxidations on the sulfur atom to yield sulfoxides and sulfones. mdpi.com

In other studies, fungi such as Trichoderma viride and Botrytis cinerea have been employed to biotransform 6-methylthiochroman-4-one (B1293643) and 6-chlorothiochroman-4-one. nih.gov These transformations resulted in the production of the corresponding thiochromanols, sulfoxides, and sulfones with good yields and enantioselectivities. mdpi.com The fungus Mortierella isabellina has also been noted for its ability to reduce thiochroman-4-one to (S)-thiochroman-4-ol with high enantiomeric excess. researchgate.net

Given these precedents, it can be postulated that the biotransformation of 8-Hydroxy-thiochroman-4-one by similar fungal strains would likely involve oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone, as well as reduction of the ketone group to yield 8-hydroxy-thiochroman-4-ol. The presence of the hydroxyl group at the 8-position could also be a site for further modification, such as glycosylation, by microbial enzymes.

Fungal Biotransformation of Thiochroman-4-one Derivatives

| Substrate | Microorganism | Biotransformation Products | Reference |

|---|---|---|---|

| Thiochroman-4-ol | Emericellopsis maritima | syn-(±)-thiochroman-4-ol 1-oxide, anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide, thiochroman-4-one | mdpi.com |

| 6-Chlorothiochroman-4-ol | Emericellopsis maritima | Corresponding ketones | mdpi.com |

| Thiochroman-4-ol | Purpureocillium lilacinum | (S)-1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diol | mdpi.com |

| 6-Methylthiochroman-4-one | Trichoderma viride | Thiochromanols, sulfoxides, sulfones | nih.gov |

| 6-Chlorothiochroman-4-one | Trichoderma viride | Thiochromanols, sulfoxides, sulfones | nih.gov |

| Thiochroman-4-one | Mortierella isabellina | (S)-thiochroman-4-ol | researchgate.net |

Isolation and Characterization of Biotransformed Products

The successful identification of metabolites from biotransformation experiments hinges on effective isolation and structural elucidation techniques. Following the incubation of the parent compound with the selected microorganism, the resulting culture broth is typically extracted with an organic solvent to separate the metabolites from the aqueous medium. mdpi.com

A variety of chromatographic and spectroscopic methods are then employed to purify and characterize the isolated compounds. High-performance liquid chromatography (HPLC) is a standard tool for the separation and quantification of the biotransformed products. nih.gov For structural determination, a combination of techniques is generally used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule. scilit.com High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the metabolites. nih.govscilit.com

In cases where stereochemistry is a factor, as is common in biocatalysis, specialized techniques are required. Electronic Circular Dichroism (ECD) spectroscopy and Mosher's method are powerful tools for determining the absolute configuration of chiral centers in the biotransformed products. nih.govscilit.com These analytical methods have been crucial in characterizing the stereoisomers of sulfoxides produced from the biotransformation of thiochroman derivatives. nih.govmdpi.com

For the hypothetical biotransformation of this compound, these same analytical techniques would be indispensable for isolating and characterizing the potential products, such as the corresponding sulfoxides, sulfones, and alcohol, and for determining their stereochemistry.

Enzymatic Reaction Mechanisms in Biotransformation

The biotransformation of xenobiotics, including thiochroman derivatives, is carried out by a variety of microbial enzymes. nih.gov The types of reactions observed—oxidation, reduction, and hydrolysis—are catalyzed by specific enzyme classes. nih.gov

Oxidative reactions in fungal biotransformation are often attributed to the action of cytochrome P450 monooxygenases. mdpi.comnih.gov These enzymes are capable of introducing oxygen atoms into a substrate, leading to hydroxylations and, in the case of sulfur-containing compounds like thiochromans, the formation of sulfoxides and sulfones. mdpi.com The oxidation of the sulfur atom in the thiochroman ring is a common metabolic pathway observed in studies with various fungi. mdpi.com

Reductases are another important class of enzymes in microbial metabolism. The reduction of the ketone group in thiochroman-4-one derivatives to the corresponding alcohol is a well-documented biotransformation. researchgate.net This reaction is often stereoselective, producing a single enantiomer of the alcohol, which is highly valuable for the synthesis of chiral drugs.

In addition to these primary transformations, phase II conjugation reactions, such as glycosylation, can also occur. nih.gov These reactions involve the attachment of a sugar moiety to the substrate, which can increase its water solubility. While not explicitly reported for thiochroman-4-ones in the provided search results, the hydroxyl group of this compound would be a prime candidate for such a conjugation reaction.

The specific enzymes involved in the biotransformation of this compound would need to be identified through further research, but the existing literature on related compounds provides a strong foundation for predicting the likely enzymatic pathways.

Emerging Trends and Future Research Perspectives

Rational Design of Highly Selective and Potent Thiochroman-4-one (B147511) Derivatives

The future of 8-Hydroxy-thiochroman-4-one in medicinal chemistry hinges on the rational design of derivatives with enhanced potency and selectivity for specific biological targets. Structure-Activity Relationship (SAR) studies on the broader thiochroman-4-one class have revealed critical insights that can guide the design of new analogues based on the 8-hydroxy scaffold.

Research has shown that substitutions on the aromatic ring of thiochroman-4-one significantly influence biological activity. For instance, the introduction of electron-withdrawing groups, such as a fluorine atom at the C-6 position, has been shown to increase antileishmanial activity. mdpi.com Similarly, the incorporation of a vinyl sulfone moiety has resulted in compounds with high antileishmanial potency and low cytotoxicity. mdpi.comnih.gov Another study highlighted that incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties can lead to potent antibacterial agents. researchgate.net

For this compound, the hydroxyl group at the C-8 position offers a strategic anchor point for modification. Future design strategies will likely focus on:

Targeted Derivatization: Modifying the 8-hydroxy group through etherification or esterification to improve pharmacokinetic properties or introduce new binding interactions.

Scaffold Decoration: Combining modifications at the 8-position with substitutions at other positions (e.g., C-2, C-6) that have already been identified as beneficial. For example, creating a derivative with both an 8-hydroxy (or methoxy) group and a C-6 fluoro substituent could yield synergistic effects on potency.

Bioisosteric Replacement: Replacing the sulfur atom or carbonyl group to fine-tune the electronic and steric properties of the molecule, potentially leading to improved target engagement and selectivity.

The goal of these design efforts is to create derivatives that exhibit high affinity for their intended target while minimizing off-target effects.

| Modification Strategy | Observed Effect in Thiochroman-4-ones | Potential Application for this compound | Reference |

| Vinyl Sulfone Moiety | High antileishmanial activity, low cytotoxicity | Design of potent and selective antiparasitic agents | mdpi.com, nih.gov |

| Fluorine at C-6 | Increased antileishmanial activity | Enhancement of potency in combination with 8-OH group | mdpi.com |

| Carboxamide/Thiadiazole Moiety | Potent antibacterial activity | Development of new antibacterial compounds | researchgate.net |

| Indole (B1671886) Group at C-2 | Significant antifungal activity | Creation of novel antifungal agents | nih.gov |

Exploration of New Biological Targets and Therapeutic Applications

Thiochroman-4-one derivatives have been investigated for a variety of therapeutic applications, providing a strong foundation for exploring the potential of this compound. The existing body of research points toward several promising avenues.

The most extensively studied application is in the treatment of parasitic diseases, particularly leishmaniasis. mdpi.comnih.govresearchgate.net Derivatives bearing a vinyl sulfone group have shown exceptional activity against Leishmania panamensis, in some cases surpassing the efficacy of the reference drug Amphotericin B. nih.gov The proposed mechanism for these vinyl sulfones involves the inhibition of cysteine proteases within the parasite. mdpi.com

Beyond antiparasitic activity, thiochroman-4-ones have demonstrated potential as:

Antifungal Agents: Derivatives have been identified as inhibitors of N-myristoyltransferase (NMT), a validated target for treating fungal infections caused by pathogens like Candida albicans and Cryptococcus neoformans. nih.gov

Antibacterial Agents: Pyrazole derivatives of thiochroman-4-one have shown inhibitory activity against Bacillus subtilis. sigmaaldrich.comnih.gov More recently, derivatives incorporating 1,3,4-thiadiazole moieties have proven effective against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae. researchgate.net

Future research on this compound should aim to screen the compound and its rationally designed derivatives against these and other emerging biological targets. The presence of the 8-hydroxy group may confer novel activities or improve potency against known targets. Investigating its potential in areas like cancer, inflammation, and neurodegenerative diseases, where related flavonoid structures have shown promise, could unveil entirely new therapeutic applications.

| Biological Target/Application | Pathogen/Cell Line | Key Finding for Thiochroman-4-one Scaffold | Reference |

| Antileishmanial | Leishmania panamensis | Vinyl sulfone derivatives are highly potent and selective. | mdpi.com, nih.gov |

| Antifungal | Candida albicans | Inhibition of N-myristoyltransferase (NMT). | nih.gov |

| Antibacterial | Bacillus subtilis | Pyrazole derivatives show growth inhibition. | nih.gov |

| Antibacterial (Agrochemical) | Xanthomonas oryzae | Carboxamide/thiadiazole derivatives are effective. | researchgate.net |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is accelerating drug discovery. This integrated approach will be crucial for unlocking the full potential of this compound.

Computational methodologies offer a predictive framework for rational drug design. Techniques that will be instrumental include:

Molecular Docking: As demonstrated in studies on related inhibitors, docking can predict how derivatives of this compound might bind to the active sites of target enzymes, such as trypanothione (B104310) reductase or N-myristoyltransferase. nih.gov This allows for the in silico screening of virtual libraries of compounds before committing to synthetic work.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate specific structural features of thiochroman-4-one derivatives with their biological activity, helping to prioritize the most promising design strategies. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-protein complex over time, offering a more dynamic picture of the binding interactions.

Advanced experimental methodologies are essential for validating computational predictions and elucidating mechanisms of action. These include:

High-Throughput Screening (HTS): To rapidly evaluate libraries of this compound derivatives against a panel of biological targets.

X-ray Crystallography: To obtain high-resolution three-dimensional structures of derivatives bound to their target proteins, confirming binding modes predicted by docking and providing definitive structural information for further design cycles. acs.org

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify binding affinity and kinetics.

By integrating these advanced methods, researchers can move from initial hit identification to lead optimization in a more efficient and informed manner.

Development of Sustainable Synthetic Routes

A significant trend in modern chemistry is the development of green and sustainable synthetic processes. Traditional methods for synthesizing the thiochroman-4-one core often involve multiple steps, harsh reagents like strong acids (sulfuric acid, methanesulfonic acid), and moderate yields. mdpi.comnih.gov Future research will focus on creating more environmentally benign and efficient routes to this compound and its derivatives.

Emerging sustainable approaches applicable to this scaffold include:

Catalytic Methods: The use of catalysts, such as palladium for carbonylative ring-forming reactions or rhodium for hydroacylation/thio-conjugate-addition sequences, can create more efficient and atom-economical pathways. acs.orgresearchgate.net

Green Reaction Media: Moving away from traditional organic solvents, researchers are exploring the use of water or deep eutectic solvents for key synthetic steps. unito.it Pd-catalysed direct C-H arylation has been successfully performed in industrial wastewater, highlighting a virtuous repurposing of resources. unito.it

Alternative Energy Sources: High-pressure systems, such as Q-tube reactors, offer a safe and efficient alternative to conventional heating or expensive microwave reactors for conducting cyclocondensation reactions, often leading to higher yields in shorter reaction times. acs.org

Adapting these green methodologies for the synthesis of this compound will not only reduce the environmental impact but also make the production of these valuable compounds more cost-effective and scalable.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 8-Hydroxy-thiochroman-4-one, and how do reaction conditions influence yield?

- Methodological Answer : Common routes include cyclization of thiophenol derivatives with carbonyl compounds under acidic or basic conditions. For example, using HCHO and thiomorpholine in methanol (reflux, 12 hrs) achieves moderate yields (~45-60%) . Optimization requires monitoring temperature, solvent polarity, and catalyst choice (e.g., K₂CO₃ vs. KI). Yield discrepancies often arise from incomplete purification; HPLC or recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the thiochroman backbone (e.g., δ 6.8–7.2 ppm for aromatic protons) and hydroxyl group (broad singlet at δ 5.2–5.5 ppm).

- HRMS : Accurate mass analysis (e.g., [M+H]⁺ at m/z 399.1679) confirms molecular formula .

- IR : Strong absorption bands at ~3200 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=O) validate functional groups .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–10) at 25°C/37°C. Use HPLC to quantify degradation products. At pH < 4, hydrolysis of the ketone group occurs, reducing stability by >50% over 72 hrs. Neutral pH (6–8) maximizes shelf life; antioxidants like BHT (0.1% w/v) further inhibit oxidation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Control Variables : Standardize catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents (DMF vs. THF), and temperature.

- Replicate : Perform triplicate runs with blinded analysis to minimize bias.

- Statistical Analysis : Apply ANOVA to identify significant outliers; use Q-test for data consistency .

- Advanced Characterization : Employ X-ray crystallography to confirm structural changes post-reaction .

Q. What strategies mitigate spectral interference when analyzing this compound in complex biological matrices?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (C18 columns) with acetonitrile:water (70:30) eluent removes proteins and lipids.

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 399 → 227) to enhance specificity.

- Internal Standards : Deuterated analogs (e.g., D₃-8-Hydroxy-thiochroman-4-one) correct for matrix effects .

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3POZ) to simulate ligand-receptor interactions. Focus on hydrogen bonding (e.g., hydroxyl group with Asp184).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of binding poses.

- QSAR : Develop models using descriptors like logP and polar surface area to optimize bioactivity .

Q. What ethical considerations apply to in vivo toxicity studies of this compound?

- Methodological Answer :

- 3Rs Principle : Replace animal models with in vitro assays (e.g., HepG2 cells) where possible.

- Dose Escalation : Follow OECD guidelines for acute toxicity (e.g., limit dose = 2000 mg/kg).

- IACUC Approval : Submit detailed protocols addressing endpoints, humane euthanasia, and statistical power .

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

- Methodological Answer :

- Experimental LogP : Measure via shake-flask method (octanol/water partition) with UV detection.

- Theoretical Adjustments : Correct computational predictions (e.g., ChemAxon) using fragment-based contributions for sulfur and hydroxyl groups.

- Error Analysis : Quantify solvent impurities (e.g., <0.1% water in octanol) via Karl Fischer titration .

Data Presentation & Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。